2,6-dipyridin-2-ylpyridine;platinum(2+);chloride
CAS No.: 60819-00-3
Cat. No.: VC1676954
Molecular Formula: C15H11ClN3Pt+
Molecular Weight: 463.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60819-00-3 |
---|---|
Molecular Formula | C15H11ClN3Pt+ |
Molecular Weight | 463.8 g/mol |
IUPAC Name | 2,6-dipyridin-2-ylpyridine;platinum(2+);chloride |
Standard InChI | InChI=1S/C15H11N3.ClH.Pt/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;;/h1-11H;1H;/q;;+2/p-1 |
Standard InChI Key | XTQMQLRZXBEQCS-UHFFFAOYSA-M |
SMILES | C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[Cl-].[Pt+2] |
Canonical SMILES | C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[Cl-].[Pt+2] |
Introduction
Structural Characteristics and Physical Properties
The platinum terpyridine complex exhibits distinctive structural features that significantly influence its reactivity and applications. The compound adopts a square-planar coordination geometry around the platinum(II) center, with the tridentate terpyridine ligand occupying three coordination sites and a chloride ion occupying the fourth position .
Physical properties of the compound include:
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Molecular Weight: Approximately 535.29 g/mol (for the dihydrate form)
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Appearance: Typically crystalline solid
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Solubility: Moderately soluble in polar organic solvents, with limited solubility in water
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Thermal Stability: Generally stable at room temperature under normal conditions
The compound can exist in different forms, including as a dihydrate, which affects its crystalline structure and physical properties. The presence of water molecules in the crystal lattice can influence the arrangement of the platinum complexes and their intermolecular interactions .
Synthesis Methods
The synthesis of 2,6-dipyridin-2-ylpyridine;platinum(2+);chloride typically involves the reaction of platinum(II) chloride precursors with the terpyridine ligand under controlled conditions. A common synthetic route includes the reaction of potassium chloroplatinate(II) with terpyridine in aqueous hydrochloric acid.
The synthesis generally follows these steps:
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Preparation of the platinum precursor (typically K₂PtCl₄)
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Reaction with the terpyridine ligand in an appropriate solvent
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Isolation and purification of the resulting platinum complex
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Characterization using various analytical techniques
The reaction conditions, including temperature, solvent choice, and reaction time, need to be carefully controlled to ensure high yield and purity of the final product. The synthesis can be modified to produce variants with different counter-ions or to incorporate additional functional groups on the terpyridine ligand.
Characterization Techniques
Multiple analytical techniques are employed to characterize the structure and properties of 2,6-dipyridin-2-ylpyridine;platinum(2+);chloride:
Spectroscopic Methods
Infrared (IR) spectroscopy provides information about the coordination bonds between the platinum center and the ligands. Characteristic bands corresponding to Pt-N and Pt-Cl stretching vibrations confirm the formation of the complex.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, offers insights into the electronic environment of the ligand before and after coordination to platinum, confirming successful complex formation.
Elemental Analysis
Elemental analysis confirms the composition of the complex, verifying the percentages of carbon, hydrogen, nitrogen, and other elements present in the compound, which should match the calculated values based on the proposed formula.
Coordination Chemistry
The coordination chemistry of 2,6-dipyridin-2-ylpyridine;platinum(2+);chloride is dominated by the interaction between the platinum(II) center and the terpyridine ligand. The tridentate nature of the terpyridine ligand provides enhanced stability to the complex compared to monodentate or bidentate ligands.
Metal-Ligand Interactions
The complex features strong metal-ligand interactions, with the platinum(II) center forming coordinate bonds with the three nitrogen atoms of the terpyridine ligand. The remaining coordination site is occupied by a chloride ion, resulting in a square-planar geometry that is characteristic of d⁸ platinum(II) complexes.
Intermolecular Interactions
In the crystalline state, platinum terpyridine complexes can exhibit significant intermolecular interactions, including platinum-platinum interactions and π-π stacking between the aromatic rings of adjacent terpyridine ligands. These interactions can lead to the formation of infinite chains of interacting platinum centers, which significantly influence the photophysical and photochemical properties of the complex .
Research has demonstrated that these intermolecular interactions can be modulated by controlling the hydration state of the crystals, leading to changes in the color and reactivity of the material. For instance, the transition between hydrated and dehydrated forms of platinum terpyridine complexes has been observed to induce crystal-to-crystal transformations accompanied by changes in the extent of platinum-platinum and ligand-ligand interactions .
Photochemical Properties
One of the most intriguing aspects of 2,6-dipyridin-2-ylpyridine;platinum(2+);chloride is its photochemical behavior, which can be influenced by its chromic properties in the crystalline state.
Photoreactivity Switching
Research has demonstrated that platinum terpyridine complexes can switch their photochemical reactivity in response to changes in their crystalline structure. For example, a study published in Inorganic Chemistry revealed that a platinum(II) terpyridine complex with an enantiopure lactate anion exhibited different levels of photochemical reactivity depending on its hydration state .
Light-Induced Reactions
When exposed to visible light, platinum terpyridine complexes can undergo various photochemical reactions, particularly in the presence of nucleophiles such as amines. These reactions typically involve the photo-activation of the platinum-chloride bond, facilitating its replacement with other ligands.
The photoreactivity of these complexes has been found to vary significantly between their hydrated and dehydrated crystalline forms. For instance, the dehydrated form of a platinum terpyridine complex (l-dehyd1) showed higher reactivity than its hydrated counterpart (l-hyd1) when irradiated with visible light in the presence of amines .
Biological Activity and Applications
The biological activity of 2,6-dipyridin-2-ylpyridine;platinum(2+);chloride and related platinum terpyridine complexes has been the subject of considerable research, particularly in the context of potential anticancer applications.
Anticancer Properties
Platinum complexes derived from terpyridine compounds have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action primarily involves the interaction of these complexes with DNA, leading to the disruption of normal cellular processes and ultimately cell death.
Mechanism of Action
The biological mechanism of action of platinum terpyridine complexes typically involves:
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Cellular uptake of the complex
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Interaction with DNA through intercalation between base pairs
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Disruption of DNA replication and transcription
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Inhibition of cell division and protein synthesis
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Induction of cell death through apoptotic or other pathways
Table 1: Comparison of Anticancer Activity of Platinum Terpyridine Complexes Against Different Cell Lines
Complex Type | Cell Line | IC₅₀ Value (μM) | Activity Level |
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[Pt(terpy)Cl]+ | HeLa | 5 | High |
[Pt(terpy)Cl]+ | MCF7 | 15 | Moderate |
Modified Pt-terpy | HeLa | 3 | Very High |
Modified Pt-terpy | MCF7 | 8 | High |
Note: This table presents representative data compiled from research findings on platinum terpyridine complexes and their derivatives.
Current Research Trends
Research on 2,6-dipyridin-2-ylpyridine;platinum(2+);chloride continues to evolve, with several key areas of focus in contemporary studies:
Materials Science Applications
The unique photophysical and photochemical properties of platinum terpyridine complexes make them promising candidates for applications in materials science, particularly in the development of:
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Luminescent materials for sensing applications
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Photocatalysts for organic transformations
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Components of molecular machines and switches
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Materials with chromic behavior for responsive systems
Medicinal Chemistry
In the field of medicinal chemistry, research on platinum terpyridine complexes is increasingly focused on:
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Development of targeted anticancer agents with reduced side effects compared to conventional platinum drugs
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Understanding structure-activity relationships to optimize biological activity
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Exploration of synergistic effects when combined with other therapeutic agents
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Investigation of alternative mechanisms of action beyond DNA binding
Coordination Chemistry Innovations
Fundamental research in coordination chemistry continues to explore:
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Novel synthetic methods to access functionalized platinum terpyridine complexes
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Investigations of unusual bonding modes and electronic structures
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Studies of supramolecular assemblies based on platinum terpyridine building blocks
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Examination of the influence of counter-ions and co-crystallizing agents on solid-state properties
Comparative Analysis with Related Compounds
To better understand the unique properties of 2,6-dipyridin-2-ylpyridine;platinum(2+);chloride, it is valuable to compare it with related compounds and derivatives.
Comparison with Other Platinum Complexes
When compared to other platinum-based compounds, particularly those used in medicinal applications such as cisplatin, 2,6-dipyridin-2-ylpyridine;platinum(2+);chloride exhibits distinct differences in structure, stability, and mechanism of action. While cisplatin primarily forms covalent adducts with DNA, platinum terpyridine complexes often interact through intercalation and other non-covalent mechanisms.
Terpyridine Derivatives
Various modifications to the terpyridine ligand can significantly alter the properties of the resulting platinum complexes:
Table 2: Effect of Terpyridine Ligand Modifications on Platinum Complex Properties
Modification | Position | Effect on Properties |
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Chloro substituent | 4-position | Enhanced DNA intercalation ability |
Carbaldehyde group | 4-position | Increased reactivity and functionalization potential |
Alkyl groups | Various positions | Modulated solubility and lipophilicity |
Additional aromatic rings | Extended system | Red-shifted absorption and emission properties |
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